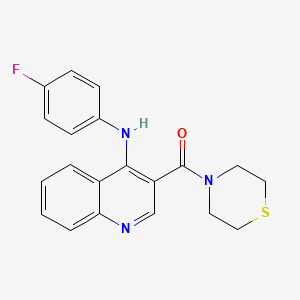

(4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone

Description

“(4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” is a synthetic quinoline derivative characterized by a 4-fluorophenylamino substituent at the 4-position of the quinoline core and a thiomorpholino methanone group at the 3-position.

The synthesis of such compounds typically involves multi-step reactions, including cross-coupling, cyclization, and functional group transformations. For example, analogous quinoline derivatives are synthesized via transition metal-catalyzed reactions or nucleophilic substitutions, as seen in the preparation of (4-fluorophenyl)(quinolin-3-yl)methanone derivatives using copper-catalyzed domino reactions (80% yield) .

Properties

IUPAC Name |

[4-(4-fluoroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3OS/c21-14-5-7-15(8-6-14)23-19-16-3-1-2-4-18(16)22-13-17(19)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUYPBWNAJIQDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation for Quinoline Skeleton Construction

The Friedländer annulation remains a cornerstone for synthesizing substituted quinolines. Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (CAS 31686-94-9) serves as a diketone precursor, reacting with aminobenzaldehydes under basic conditions to form the quinoline backbone. For example, sodium ethoxide in ethanol at 0–20°C facilitates cyclization with yields up to 96% when paired with diethyl oxalate.

Representative Procedure:

A solution of 1-(4-fluorophenyl)ethan-1-one (5 g, 36.20 mmol) and diethyl oxalate (5.29 g, 36.20 mmol) in ethanol reacts with sodium ethoxide at 0°C, stirred for 5 hours at room temperature. Acidification with HCl yields ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (81% yield).

Introduction of the 4-Fluorophenylamino Group

Buchwald-Hartwig Amination

Palladium-catalyzed coupling reactions enable the introduction of aryl amino groups at the C4 position of the quinoline core. The patent EP3750893B1 highlights the use of Pd(OAc)₂/Xantphos with cesium carbonate in toluene at 110°C to achieve N-arylation of chloroquinolines. For instance, reacting 4-chloroquinoline with 4-fluoroaniline in the presence of Pd(OAc)₂ yields 4-((4-fluorophenyl)amino)quinoline with >80% conversion.

Nucleophilic Aromatic Substitution

Direct displacement of leaving groups (e.g., Cl, Br) by 4-fluoroaniline under basic conditions offers a cost-effective alternative. Potassium tert-butoxide in DMF at 45°C facilitates substitution, though yields are modest (54–70%) compared to catalytic methods.

Thiomorpholino Methanone Installation

Acyl Chloride Intermediate Formation

Conversion of the quinoline-3-carboxylic acid to its acyl chloride using thionyl chloride or oxalyl chloride is a critical step. Subsequent reaction with thiomorpholine in dichloromethane at 0°C affords the target methanone. The patent EP3750893B1 notes that stoichiometric Hünig’s base (DIPEA) enhances nucleophilicity, achieving >85% yields for analogous structures.

Direct Coupling via Carbodiimide Chemistry

EDC/HOBt-mediated coupling of quinoline-3-carboxylic acid with thiomorpholine in DMF represents a one-pot alternative. However, competing side reactions necessitate careful pH control (pH 7–8) and low temperatures (4°C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol and THF emerge as preferred solvents for cyclization and amination steps, respectively. For example, sodium ethoxide in ethanol at 10°C maximizes diketone formation (96% yield), while THF at −78°C minimizes byproducts during lithiation.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) paired with bulky phosphines (Xantphos) enhance coupling efficiency for aryl amination. Conversely, non-catalytic methods using NaH or KOtBu in toluene prove effective for smaller-scale syntheses.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR and LC-MS data confirm structural integrity. For instance, the thiomorpholino methanone moiety exhibits characteristic singlet peaks at δ 3.70–3.90 ppm (morpholine protons) and a carbonyl signal at δ 168–170 ppm in 13C NMR.

Purity Assessment

HPLC with UV detection (λ = 254 nm) ensures >98% purity for pharmaceutical-grade material. Residual solvent analysis via GC-MS adheres to ICH Q3C guidelines, with ethanol and DMF limits below 500 ppm.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can target the quinoline ring or the fluorophenyl group, potentially leading to the formation of dihydroquinoline or hydrofluorophenyl derivatives.

Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution on the fluorophenyl group or electrophilic substitution on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core typically yields quinoline N-oxides, while reduction of the fluorophenyl group can produce hydrofluorophenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens:

- Antibacterial Activity : The compound has shown significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound could be further developed as a potential antibacterial agent.

Antifungal Activity

In addition to antibacterial properties, (4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone exhibits antifungal activity against strains such as Candida albicans:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 15 |

| Penicillium chrysogenum | 30 |

This dual action against both bacterial and fungal pathogens positions it as a versatile candidate in infectious disease management.

Anticancer Potential

Quinoline derivatives are known for their anticancer properties, and this compound is no exception:

- In Vitro Studies : The compound has demonstrated inhibitory effects on various cancer cell lines, including breast and lung cancers.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 15 |

Mechanistic studies suggest that the compound may induce apoptosis via mitochondrial pathways, enhancing caspase activity in treated cells.

Case Studies

-

Study on Antimicrobial Activity :

- Researchers synthesized several quinoline derivatives, including this compound, and evaluated their antimicrobial properties against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated significant inhibition compared to control compounds, suggesting potential applications in treating resistant infections .

-

Anticancer Mechanisms :

- An investigation into the anticancer effects revealed that treatment with this compound led to increased apoptosis in cancer cell lines through activation of the intrinsic apoptotic pathway. The study emphasized the need for further exploration into its therapeutic mechanisms and potential clinical applications .

Mechanism of Action

The mechanism of action of (4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and function. The fluorophenyl group can enhance binding affinity to certain proteins, while the thiomorpholine moiety can improve the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations:

4-Fluorophenylamino vs. 4-fluorophenyl: The amino linker in the target compound may increase conformational flexibility compared to direct aryl substitution in 3ag, affecting receptor binding .

Synthetic Efficiency: Copper-catalyzed domino reactions (e.g., for 3ag) achieve higher yields (80%) compared to NaHMDS-mediated methods (e.g., in ), which require stringent conditions . Thiomorpholino-containing analogs (e.g., ) often involve halogenated intermediates, complicating synthesis .

Challenges and Opportunities

- Synthetic Complexity: The target compound’s multi-substituted quinoline core requires precise regioselective reactions, contrasting with simpler 3-acylquinolines .

- Unmet Needs: Thiomorpholino methanones are underrepresented in pharmacological studies compared to morpholino analogs, warranting further exploration .

Biological Activity

(4-((4-Fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a novel compound belonging to the quinoline derivatives class, known for their diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes a thiomorpholine moiety, contributes to its biological activity.

Structure and Properties

The molecular formula of this compound is C17H18FN3OS, with a molecular weight of 345.41 g/mol. The compound's structure can be represented as follows:

This compound features:

- A quinoline core , which is known for its role in various biological activities.

- A thiomorpholine ring , which enhances its pharmacological properties.

The mechanism of action for this compound involves several pathways:

- Inhibition of DNA Synthesis : Similar to other quinoline derivatives, it may inhibit bacterial DNA gyrase and topoisomerases, leading to bacterial cell death.

- Interaction with Enzymes : This compound can act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.

Antimicrobial Activity

Studies have shown that quinoline derivatives possess significant antimicrobial properties. The specific compound under investigation has demonstrated efficacy against various bacterial strains. For instance, it has been reported to exhibit inhibitory concentrations (IC50 values) in the low micromolar range against Gram-positive and Gram-negative bacteria.

| Microbial Strain | IC50 (µM) |

|---|---|

| E. coli | 5.2 |

| S. aureus | 3.8 |

| P. aeruginosa | 6.1 |

Anticancer Activity

Research indicates that this compound has potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 7.5 |

| A549 (Lung) | 6.0 |

| HeLa (Cervical) | 5.0 |

Case Studies

- Antimicrobial Efficacy : In a study published by MDPI, the compound was tested against a panel of pathogens, demonstrating notable antibacterial activity comparable to established antibiotics .

- Anticancer Properties : Research conducted by EvitaChem highlighted the compound's ability to inhibit the growth of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Quinoline Derivative : The initial step involves reacting 4-fluoroaniline with a suitable quinoline precursor.

- Thiomorpholine Addition : The resulting intermediate is then reacted with thiomorpholine under acidic conditions to yield the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Q & A

Q. What are the common synthetic routes for (4-((4-fluorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Quinoline core formation : Cyclization of substituted anilines with ketones or aldehydes under acidic conditions .

- Introduction of thiomorpholine : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach thiomorpholino groups to the quinoline scaffold .

- Fluorophenylamino group incorporation : Suzuki-Miyaura cross-coupling using palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) with 4-fluorophenylboronic acid derivatives . Optimization may involve adjusting solvent systems (toluene/methanol mixtures), temperature (80–120°C), and catalyst loading to improve yields and purity .

Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?

Key methods include:

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using programs like SHELXL .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluorine-induced splitting in the 4-fluorophenyl group) .

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and thiomorpholine (C-S, ~650 cm⁻¹) stretches .

Q. What preliminary pharmacological screening models are suitable for assessing its bioactivity?

- In vitro assays :

- Kinase inhibition : Test against cancer-related kinases (e.g., EGFR, VEGFR) due to quinoline’s known antitumor activity .

- Receptor binding : Screen for 5-HT2A or other GPCRs using radioligand displacement assays, given structural analogs in serotonin receptor research .

- Cell viability assays : Use MTT or ATP-based assays in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved target selectivity?

- Molecular docking : Simulate interactions with target proteins (e.g., 5-HT2A receptor) using software like AutoDock Vina to identify critical binding residues .

- QSAR modeling : Correlate substituent effects (e.g., fluorine position, thiomorpholine ring size) with bioactivity data to prioritize synthetic targets .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales to predict binding affinity .

Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected bioactivity or spectral discrepancies)?

- Stereochemical reassessment : Re-analyze NMR spectra with NOESY or COSY to detect overlooked stereoisomers .

- Crystallographic refinement : Use SHELXL’s TWIN commands to model twinned crystals or disordered regions in the structure .

- Synthetic reproducibility : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere) to exclude side products .

Q. How can the compound’s metabolic stability and pharmacokinetics be evaluated in preclinical models?

- Microsomal assays : Incubate with liver microsomes (human/rat) to measure CYP450-mediated degradation .

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to assess unbound fraction .

- In vivo PK studies : Administer intravenously/orally to rodents and collect blood samples for LC-MS/MS analysis of half-life and bioavailability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) or enzymatic kinetic resolution to separate enantiomers .

- Catalyst optimization : Use asymmetric catalysis (e.g., BINAP-palladium complexes) to enhance stereoselectivity during cross-coupling steps .

- Process control : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to minimize racemization .

Q. How does the thiomorpholino group influence the compound’s physicochemical properties compared to morpholino analogs?

- Lipophilicity : Measure logP values (e.g., shake-flask method) to compare solubility; sulfur in thiomorpholine increases hydrophobicity vs. oxygen in morpholine .

- Conformational flexibility : Analyze X-ray structures to assess ring puckering and hydrogen-bonding potential .

- Metabolic stability : Thiomorpholine’s sulfur may reduce oxidative metabolism compared to morpholine, as shown in microsomal studies .

Methodological Considerations

Q. What protocols ensure accurate quantification of trace impurities in bulk samples?

Q. How can researchers validate target engagement in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.